2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]
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Overview
Description
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] is an organic compound with the molecular formula C27H30N2 It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] typically involves the condensation of 1-(1-phenylpropyl)-1H-pyrrole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking two pyrrole units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and the reaction is carried out at elevated temperatures to facilitate the condensation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various halogenating agents, acids, and bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can produce a variety of functionalized pyrrole derivatives .
Scientific Research Applications
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which 2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. The exact pathways involved depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bis-1H-pyrrole-2,5-dione: Another compound with a methylene bridge linking pyrrole units, but with different substituents.
Phenol, 2,2’-methylenebis[6-(1,1-dimethylethyl)-4-methyl-]: A phenolic compound with a methylene bridge, used as an antioxidant.
Uniqueness
2,2’-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole] is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
CAS No. |
921625-08-3 |
---|---|
Molecular Formula |
C27H30N2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(1-phenylpropyl)-2-[[1-(1-phenylpropyl)pyrrol-2-yl]methyl]pyrrole |
InChI |
InChI=1S/C27H30N2/c1-3-26(22-13-7-5-8-14-22)28-19-11-17-24(28)21-25-18-12-20-29(25)27(4-2)23-15-9-6-10-16-23/h5-20,26-27H,3-4,21H2,1-2H3 |
InChI Key |
MKYQANDXMICNOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1)N2C=CC=C2CC3=CC=CN3C(CC)C4=CC=CC=C4 |
Origin of Product |
United States |
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